2-(Bromomethyl)-4-chloro-1-nitrobenzene 2-(Bromomethyl)-4-chloro-1-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 31577-25-0
VCID: VC2362220
InChI: InChI=1S/C7H5BrClNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2
SMILES: C1=CC(=C(C=C1Cl)CBr)[N+](=O)[O-]
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.48 g/mol

2-(Bromomethyl)-4-chloro-1-nitrobenzene

CAS No.: 31577-25-0

Cat. No.: VC2362220

Molecular Formula: C7H5BrClNO2

Molecular Weight: 250.48 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-4-chloro-1-nitrobenzene - 31577-25-0

Specification

CAS No. 31577-25-0
Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
IUPAC Name 2-(bromomethyl)-4-chloro-1-nitrobenzene
Standard InChI InChI=1S/C7H5BrClNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2
Standard InChI Key BHAYQRXZTHPSEK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)CBr)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1Cl)CBr)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

2-(Bromomethyl)-4-chloro-1-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with three functional groups: a bromomethyl group at position 2, a chlorine atom at position 4, and a nitro group at position 1. This strategic arrangement of electron-withdrawing groups creates a reactive molecule with distinctive chemical behavior.

Basic Identification Parameters

ParameterValue
CAS Number31577-25-0
Molecular FormulaC₇H₅BrClNO₂
Molecular Weight250.48 g/mol
IUPAC Name2-(bromomethyl)-4-chloro-1-nitrobenzene
InChI KeyBHAYQRXZTHPSEK-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C=C1Cl)CBr)N+[O-]
DSSTox Substance IDDTXSID20497559

The compound's structure features a bromomethyl (-CH₂Br) group that serves as an excellent leaving group in nucleophilic substitution reactions, making it particularly valuable in synthetic organic chemistry .

Physical Properties

The physical properties of 2-(Bromomethyl)-4-chloro-1-nitrobenzene influence its handling, storage requirements, and applications in laboratory and industrial settings.

Key Physical Characteristics

PropertyValue
Physical StateSolid at room temperature
Density1.755 g/cm³
Boiling Point329°C at 760 mmHg
Flash Point152.8°C
Index of Refraction1.623
LogP3.67
Polar Surface Area (PSA)45.82

These properties indicate that the compound is relatively stable under normal conditions but requires proper handling due to its reactive nature . The high boiling point suggests strong intermolecular forces, likely due to the polar functional groups present in the molecule.

Synthesis Methods and Routes

Several synthetic approaches have been developed for the preparation of 2-(Bromomethyl)-4-chloro-1-nitrobenzene, with optimization focused on yield, purity, and scalability.

Alternative Synthetic Approaches

An alternative approach involves the chlorination of 2-(bromomethyl)-1-nitrobenzene, though this route is generally less favored due to regioselectivity challenges and potential side reactions.

For industrial-scale production, continuous flow processes may be employed to enhance safety and process control, particularly given the exothermic nature of the bromination reaction .

Chemical Reactivity and Reaction Profile

The reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene is dominated by the presence of its three key functional groups, each contributing to distinct reaction pathways.

Key Reaction Pathways

Reaction TypeDescriptionApplications
Nucleophilic SubstitutionThe bromomethyl group readily undergoes SN2 reactions with nucleophilesSynthesis of ethers, amines, thiols, and other functionalized derivatives
ReductionReduction of the nitro group to an amino groupPreparation of aniline derivatives
Cross-couplingHalogen exchange or metal-catalyzed coupling reactionsFormation of carbon-carbon bonds
Electrophilic SubstitutionLimited due to deactivating effects of existing substituentsSpecific applications requiring highly controlled conditions

The electron-withdrawing nature of both the nitro and chloro groups activates the bromomethyl position toward nucleophilic attack, making this the predominant reaction pathway observed in synthetic applications .

Applications in Organic Synthesis

2-(Bromomethyl)-4-chloro-1-nitrobenzene serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules with pharmaceutical relevance.

Pharmaceutical Intermediates

The compound is frequently employed in the synthesis of pharmaceutical intermediates due to its versatile reactivity profile. The bromomethyl group serves as an electrophilic site for introducing various functionalities through alkylation reactions. Examples include:

  • Synthesis of benzylated heterocycles with potential antimicrobial activities

  • Preparation of enzyme inhibitors where the nitro-chloro-benzyl moiety serves as a pharmacophore

  • Development of kinase inhibitors incorporating the functionalized benzene core

Material Science Applications

In materials science, the compound has been utilized in the preparation of:

  • Specialty polymers with halogenated aromatic side chains

  • Photosensitive materials where the nitro group participates in light-induced transformations

  • Functionalized surfaces with reactive benzyl groups for further modification

Biological Activity and Toxicological Profile

Research on 2-(Bromomethyl)-4-chloro-1-nitrobenzene has revealed several biological activities that may contribute to both its potential applications and safety considerations.

Antimicrobial Activity

Studies have demonstrated that compounds containing the nitrobenzyl halide structural motif often exhibit antimicrobial properties. The presence of the bromomethyl group, which can act as an alkylating agent, may contribute to its activity against various bacterial strains by disrupting cellular processes through interaction with biomolecules.

Hazard Classification

Based on available data, the compound carries several hazard classifications:

Hazard TypeClassificationHazard Statement
Skin Corrosion/IrritationCategory 1H314: Causes severe skin burns and eye damage
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Environmental HazardNot fully classifiedPotential aquatic toxicity based on structural analogs

These classifications highlight the importance of proper protective equipment and handling procedures when working with this compound .

Comparative Analysis with Structurally Related Compounds

Examining structurally related compounds provides valuable insights into structure-activity relationships and helps predict the behavior of 2-(Bromomethyl)-4-chloro-1-nitrobenzene in various contexts.

Comparison with Isomeric and Related Compounds

CompoundCAS NumberKey DifferencesComparative Reactivity
2-(Bromomethyl)-1-chloro-4-nitrobenzene52427-01-7Different positions of chloro and nitro groupsSimilar SN2 reactivity; different electrophilic substitution patterns
2-(Bromomethyl)-1-chloro-3-nitrobenzene56433-01-3Nitro group at position 3 instead of position 1Reduced activation of bromomethyl group due to different electronic effects
2-(Bromomethyl)-1-methyl-4-nitrobenzene98799-27-0Methyl group instead of chlorineHigher electron density in the aromatic ring; potentially more reactive
4-Chloro-1-nitrobenzeneNo bromomethyl groupLacks key reactive handleSignificantly reduced synthetic utility

This comparison illustrates how subtle structural differences can significantly impact reactivity, selectivity, and potential applications in synthesis .

Analytical Characterization Methods

Proper identification and characterization of 2-(Bromomethyl)-4-chloro-1-nitrobenzene are essential for research applications and quality control in synthetic processes.

Spectroscopic Identification

Analytical TechniqueKey ObservationsAnalytical Value
¹H NMR SpectroscopyCharacteristic signals for benzylic CH₂ (~4.5-4.8 ppm) and aromatic protonsConfirms structure and purity
¹³C NMR SpectroscopyDistinctive carbon signals, particularly for C-NO₂, C-Cl, and CH₂BrProvides confirmation of carbon framework
FT-IR SpectroscopyStrong bands for NO₂ stretching (asymmetric: ~1530 cm⁻¹, symmetric: ~1350 cm⁻¹)Confirms functional group presence
Mass SpectrometryMolecular ion peak (m/z 250/252/254) with characteristic isotope pattern for Br and ClConfirms molecular weight and halogen presence

These complementary techniques provide comprehensive structural confirmation and purity assessment .

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection is commonly employed for purity determination, typically using C18 columns with acetonitrile/water mobile phases. The UV absorption maximum is expected around 260-280 nm due to the nitroaromatic system .

Current Research and Future Perspectives

Ongoing research involving 2-(Bromomethyl)-4-chloro-1-nitrobenzene focuses on expanding its applications and optimizing its synthesis and handling.

Emerging Applications

Recent research has explored several novel applications:

  • Development of covalent protein modifiers for targeted drug delivery systems

  • Preparation of specialty cross-linking agents for advanced polymer materials

  • Synthesis of heterocyclic compounds with potential biological activities

  • Design of photosensitive molecular switches utilizing the nitro group's electronic properties

Synthetic Methodology Advancements

Improvements in synthetic methods include:

  • Microwave-assisted synthesis to reduce reaction times and increase yields

  • Flow chemistry approaches for safer handling of the reactive intermediate

  • Green chemistry alternatives using less hazardous brominating agents

  • Enzymatic approaches to regioselective functionalization of precursors

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